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molecular formula C11H12O2 B8633712 5-Hydroxy-3,3-dimethyl-1-indanone

5-Hydroxy-3,3-dimethyl-1-indanone

Cat. No. B8633712
M. Wt: 176.21 g/mol
InChI Key: VORPLLDOOQOZNR-UHFFFAOYSA-N
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Patent
US08153671B2

Procedure details

In a microwave reaction tube, a mixture of 5-methoxy-3,3-dimethyl-indan-1-one (880 mg, 4.63 mmol), benzenethiol (510 mg, 4.63 mmol), and potassium carbonate (64 mg, 0.46 mmol) in NMP (5 mL) is purged with N2. The reaction mixture is heated at 220° C. for 30 min under microwave irradiation. The reaction mixture made to alkaline with 1N aqueous NaOH (10 mL) and extracted with Et2O (3×20 mL). The aqueous part is acidified in an ice bath with 6N HCl and extracted with Et2O (3×20 mL). The combined organic phases are washed with brine and dried over Na2SO4. After concentration, the crude product is purified with silica gel column chromatography (30% ethyl acetate in hexanes) to afford 5-hydroxy-3,3-dimethyl-indan-1-one as a yellow solid: 1H NMR (400 MHz, CDCl3) δ 7.63 (d, 1H, J=8 Hz), 6.88 (d, 1H, J=2 Hz), 6.84 (dd, 1H, J=2, 8 Hz), 6.14 (s, 1H), 2.59 (s, 2H), 1.40 (s, 6H), ESMS m/z 177.1 (M+H+).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][C:6]2([CH3:14])[CH3:13].C1(S)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CN1C(=O)CCC1>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][C:6]2([CH3:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
COC=1C=C2C(CC(C2=CC1)=O)(C)C
Name
Quantity
510 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
64 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a microwave reaction tube
CUSTOM
Type
CUSTOM
Details
is purged with N2
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous part is acidified in an ice bath with 6N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×20 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the crude product is purified with silica gel column chromatography (30% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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